5-chloro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide
Description
The compound 5-chloro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide features a fused bicyclic tetrahydroimidazo[1,2-a]pyridine core linked to a phenyl-thiophene sulfonamide moiety. Its structural complexity arises from the interplay of aromatic, heterocyclic, and sulfonamide groups, which influence both physicochemical properties and biological activity .
Properties
IUPAC Name |
5-chloro-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S2/c18-15-8-9-17(24-15)25(22,23)20-13-6-2-1-5-12(13)14-11-21-10-4-3-7-16(21)19-14/h1-2,5-6,8-9,11,20H,3-4,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFMVZCKOLEYOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as hydrazone derivatives and imidazo[1,2-a]pyrimidines, have been known to exhibit a wide variety of biological activities, including antimicrobial, analgesic, antipyretic, and anti-inflammatory properties.
Mode of Action
It’s known that hydrazone derivatives, which this compound is a part of, are formed by the replacement of the oxygen of carbonyl compounds with the –nnh2 functional group. This nucleophilic nature of hydrazones might play a role in their interaction with their targets.
Biochemical Pathways
Given the wide range of biological activities exhibited by similar compounds, it’s likely that multiple pathways could be affected.
Result of Action
Similar compounds have shown excellent antibacterial activity, with significant zones of inhibition against both gram-negative and gram-positive bacteria.
Action Environment
It’s worth noting that the synthesis of similar compounds often involves specific conditions, such as refluxing in ethanol, which could potentially influence the compound’s action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrahydroimidazo[1,2-a]pyridine Derivatives
(a) Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
- Core Structure : Shares the tetrahydroimidazo[1,2-a]pyridine core.
- Substituents: Contains ester groups (diethyl), cyano, nitro, and phenethyl substituents.
- Properties : Melting point (243–245°C), yield (51%). The bulky phenethyl group likely contributes to higher thermal stability compared to benzyl analogs .
(b) Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d)
Comparison with Target Compound :
- The target compound replaces ester groups with a thiophene sulfonamide , likely improving water solubility and binding affinity to biological targets.
- The absence of nitro/cyano groups in the target may reduce metabolic instability compared to 1l and 2d.
Tetrahydroimidazo[1,2-a]pyrazine Derivatives
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride
Comparison with Target Compound :
Triazolo[4,3-a]pyridine Derivatives (Patent Examples)
Example 284 (EP 3 532 474 B1)
Comparison with Target Compound :
- The target’s sulfonamide group may provide stronger acidic protons for salt formation, improving bioavailability compared to Example 284’s benzamide.
Sulfonamide-Containing Analogs (Patent Compounds)
Several compounds in (e.g., N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide ) feature sulfonamide or sulfonyl groups. These share the sulfonamide’s polarity but lack the imidazopyridine-thiophene framework. The target compound’s thiophene ring may confer unique electronic properties, such as enhanced charge transfer interactions .
Physicochemical and Structural Data Table
Research Findings and Implications
- Substituent Effects : Bulky groups (e.g., phenethyl in 1l) increase melting points but reduce synthetic yields compared to smaller substituents (e.g., benzyl in 2d) .
- Functional Groups : The target’s sulfonamide and thiophene moieties likely improve solubility and target engagement compared to ester-based analogs .
Preparation Methods
Cyclocondensation for Imidazo[1,2-a]Pyridine Core Formation
The tetrahydroimidazo[1,2-a]pyridine ring is synthesized via cyclocondensation of 2-aminopyridine derivatives with cyclic ketones or α-haloketones. For example, reacting 2-amino-5-bromopyridine with cyclohexanone in the presence of iodine or BF₃·Et₂O induces cyclization to form 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.
Reaction Conditions :
Introduction of the Phenyl Group
The phenyl moiety is introduced at the C2 position via Suzuki-Miyaura coupling. The brominated tetrahydroimidazo[1,2-a]pyridine reacts with 2-aminophenylboronic acid under palladium catalysis:
Procedure :
- Combine 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (1 eq), 2-aminophenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2 eq).
- Use a solvent mixture of toluene:EtOH:H₂O (2:1:2).
- Heat under microwave irradiation at 120°C for 30 minutes.
- Purify via silica gel chromatography (EtOAc/hexane, 1:1).
Yield : 70–82%
Synthesis of 5-Chlorothiophene-2-Sulfonyl Chloride
Sulfonation and Chlorination
5-Chlorothiophene-2-sulfonyl chloride is prepared via chlorosulfonation of 2-chlorothiophene:
Steps :
- React 2-chlorothiophene with chlorosulfonic acid (ClSO₃H) at 0°C for 2 hours.
- Quench with ice-cold water and extract with dichloromethane.
- Distill under reduced pressure to isolate the sulfonyl chloride.
Purity : >95% (confirmed by ¹H NMR)
Coupling via Sulfonamide Bond Formation
Sulfonylation of the Aromatic Amine
The final step involves reacting 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline with 5-chlorothiophene-2-sulfonyl chloride in the presence of a base:
Optimized Protocol :
- Dissolve 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline (1 eq) in anhydrous THF.
- Add triethylamine (2.5 eq) and cool to 0°C.
- Slowly add 5-chlorothiophene-2-sulfonyl chloride (1.1 eq) and stir for 4 hours at room temperature.
- Concentrate under vacuum and purify via column chromatography (EtOAc/hexane, 3:7).
Yield : 68–75%
Alternative Synthetic Routes
One-Pot Tandem Cyclization-Sulfonylation
A streamlined approach combines imidazo[1,2-a]pyridine formation and sulfonylation in a single pot:
Solid-Phase Synthesis
Immobilized 2-aminophenyl resin enables iterative coupling and cyclization, improving scalability:
- Attach 2-aminophenylboronic acid to Wang resin.
- Perform Suzuki-Miyaura coupling with bromoimidazopyridine.
- Cleave from resin and sulfonylate.
Yield : 58% (isolated product)
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Optimization Strategies
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
Answer: Synthesis optimization requires precise control of reaction conditions:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility and reduce side reactions .
- Temperature : Maintain 50–60°C for 3–4 hours to balance reaction rate and byproduct formation .
- Catalysts : Use triethylamine or similar bases to facilitate sulfonamide bond formation .
- Monitoring : Employ HPLC to track reaction progress and purity (>95% yield achievable with gradient elution) .
Q. Table 1: Example Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF or acetone | Maximizes solubility |
| Temperature | 50–60°C | Reduces decomposition |
| Reaction Time | 3–4 hours | Balances completion vs. side reactions |
Q. How can structural analogs guide functional studies of this compound?
Answer: Analog compounds highlight critical structure-activity relationships (SAR):
- Imidazo[1,2-a]pyridine derivatives : Substitutions at the 6-position (e.g., iodine or trifluoromethyl) alter electronic properties and bioactivity .
- Thiophene sulfonamides : Chlorine at the 5-position enhances metabolic stability compared to methoxy or methyl groups .
- Comparative assays : Test analogs in parallel via binding assays (e.g., fluorescence polarization) to identify key pharmacophores .
Q. Table 2: Key Structural Analogs
| Compound Modification | Bioactivity Impact | Reference |
|---|---|---|
| 6-Iodo substitution | Increased lipophilicity | |
| 5-Chloro vs. 5-methoxy | Improved metabolic stability |
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data (e.g., in vitro vs. in vivo)?
Answer: Contradictions often arise from:
- Metabolic instability : Use liver microsomal assays to identify rapid degradation pathways (e.g., aldehyde oxidase-mediated oxidation) .
- Off-target effects : Employ CRISPR-edited cell lines to isolate target-specific activity .
- Species differences : Cross-test in humanized mouse models to validate translational relevance .
Q. Methodological Workflow :
Validate target engagement via thermal shift assays.
Compare IC50 values across species-derived enzymes.
Q. What strategies mitigate environmental persistence of this compound?
Answer: Environmental stability studies should include:
- Abiotic degradation : Test hydrolysis rates at varying pH (e.g., pH 4–10) to identify labile bonds (e.g., sulfonamide cleavage) .
- Biotic degradation : Screen soil microbial consortia for degradation pathways via LC-MS metabolite profiling .
- Photostability : Expose to UV light (254 nm) to assess photolytic degradation products .
Q. Table 3: Degradation Parameters
| Condition | Half-Life Estimate | Key Degradation Pathway |
|---|---|---|
| pH 7, 25°C | 14 days | Hydrolysis |
| Soil microbiota | 21 days | N-dealkylation |
Q. How to design experiments for elucidating metabolic pathways?
Answer:
- In vitro models : Use human hepatocytes or recombinant CYP450 enzymes to identify primary metabolites .
- Isotope labeling : Synthesize ¹⁴C-labeled compound to trace metabolite distribution in excretion studies .
- Computational tools : Apply QSAR models to predict aldehyde oxidase and CYP3A4 interactions .
Q. Key Findings from Analog Studies :
Q. What advanced techniques validate target specificity in cellular assays?
Answer:
- CRISPR-Cas9 knockouts : Eliminate target proteins (e.g., kinases) to confirm on-mechanism effects .
- PROTAC degradation : Link compound to E3 ligase recruiters to degrade target proteins and monitor phenotypic changes .
- Single-cell RNA-seq : Profile transcriptomic changes to identify off-target pathways .
Q. How to address solubility challenges in pharmacokinetic studies?
Answer:
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility for IV administration .
- Prodrug design : Introduce phosphate esters at the sulfonamide group for pH-dependent release .
- Nanoparticle encapsulation : Employ PLGA nanoparticles to improve oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
